Benzyl 3-(3-iodopropyl)azetidine-1-carboxylate
Overview
Description
Benzyl 3-(3-iodopropyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C₁₄H₂₀INO₂ It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is characterized by the presence of a benzyl group and an iodopropyl chain
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with azetidine-1-carboxylic acid and benzyl chloride.
Reaction Steps: The azetidine-1-carboxylic acid is first activated using a coupling agent like dicyclohexylcarbodiimide (DCC) to form an active ester intermediate. This intermediate is then reacted with benzyl chloride to introduce the benzyl group.
Iodination: The resulting compound is then subjected to iodination using 3-iodopropyl bromide to introduce the iodopropyl chain.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. Large-scale reactors and optimized reaction conditions are employed to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be used to enhance efficiency and reduce production costs.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form this compound derivatives.
Reduction: Reduction reactions can be performed to reduce the iodopropyl chain, resulting in the formation of different derivatives.
Substitution: The iodine atom in the compound can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as alkyl halides and aryl halides are used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed:
Oxidation Products: Various benzyl derivatives with different oxidation states.
Reduction Products: Reduced forms of the iodopropyl chain.
Substitution Products: Derivatives with different substituents replacing the iodine atom.
Scientific Research Applications
Chemistry: Benzyl 3-(3-iodopropyl)azetidine-1-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecules and pharmaceuticals. Biology: The compound has been studied for its potential biological activity, including its role as a ligand for certain receptors and enzymes. Medicine: Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which Benzyl 3-(3-iodopropyl)azetidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Benzyl 3-iodopropyl ether: Similar structure but lacks the azetidine ring.
Benzyl 3-(3-bromopropyl)azetidine-1-carboxylate: Similar structure but with a bromine atom instead of iodine.
Benzyl 3-(3-chloropropyl)azetidine-1-carboxylate: Similar structure but with a chlorine atom instead of iodine.
Uniqueness: Benzyl 3-(3-iodopropyl)azetidine-1-carboxylate is unique due to its combination of the azetidine ring, benzyl group, and iodopropyl chain, which provides distinct chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound in research and development.
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Properties
IUPAC Name |
benzyl 3-(3-iodopropyl)azetidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18INO2/c15-8-4-7-13-9-16(10-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJVOAPBMUCTSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)CCCI | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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